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In the realm of biomedical research and the development of cell-based therapies, the long-term
storage of cultured cells through cryopreservation is a cornerstone technique. The success of
this process hinges on the efficacy of the cryoprotective agent (CPA) used to mitigate cellular
damage during freezing and thawing. Among the most widely utilized CPAs are dimethyl
sulfoxide (DMSOQO) and glycerol. This guide provides an objective comparison of their
performance, supported by experimental data, to assist researchers, scientists, and drug
development professionals in making informed decisions for their specific cell culture needs.

Performance Comparison: DMSO vs. Glycerol

The primary measure of a cryoprotectant's effectiveness is the post-thaw viability and recovery
of cells. The choice between DMSO and glycerol is often cell-type dependent, with various
studies reporting different outcomes.

Quantitative Data Summary

The following tables summarize experimental data on the post-thaw viability of various cell lines
cryopreserved with either DMSO or glycerol.
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Cryoprotectant &

Post-Thaw Viability

Cell Line . Reference
Concentration (%)

Vero 10% DMSO 60% [1][2]

10% Glycerol 70% [1][2]

Vero 10% DMSO 75% [1][3]

10% Glycerol 89.4% [11[3]

HelLa

5% DMSO (6 months
at -80°C)

Most Efficient

[1]14]

5% Glycerol (1 month
at -80°C)

Better Performance

[1](4]

Mouse Ehrlich Ascites

Viability and

10% DMSO transplantability [1]
Tumor
unaffected
Failed to produce
10% Glycerol [1]
lethal tumors
Viability and

Rat D23 Ascites

Tumor

10% DMSO

transplantability

unaffected

[1]

10% Glycerol

Failed to produce

lethal tumors

[1]

Human Primary
Conjunctival Stem
Cells

10% DMSO

Higher cell viability

(79.9% + 7.0%)

[1]5]

10% Glycerol

Lower cell viability
(60.6% = 7.9%)

[1]5]

High cell recovery and

Avian Red Blood Cells  10% DMSO o [6]
viability
High cell recovery and
20% Glycerol o [6]
viability
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Key Findings from Experimental Data:

e For Vero cells, glycerol has consistently demonstrated higher post-thaw viability compared to
DMSO.[1][2][3]

 In studies with HelLa cells, the optimal cryoprotectant was dependent on the storage duration
and temperature, with glycerol showing better performance for shorter-term storage and
DMSO proving more efficient for longer-term storage at -80°C.[1][4]

» For ascites tumor cells, DMSO was significantly more effective in preserving both cell
viability and tumorigenicity than glycerol.[1]

o DMSO resulted in a statistically significant higher cell viability for human primary conjunctival
stem cells.[1][5]

Mechanisms of Action and Cellular Effects

Both DMSO and glycerol are penetrating cryoprotectants that reduce the freezing point of
intracellular and extracellular solutions, thereby minimizing the formation of damaging ice
crystals.[1] They also protect cells from osmotic stress during the freezing and thawing cycles.

[1]
DMSO (Dimethyl Sulfoxide):

e Mechanism: With a lower molecular weight than glycerol, DMSO penetrates cell membranes
more rapidly.[1] It forms hydrogen bonds with water molecules, disrupting the nucleation of
ice crystals.[1] At a concentration of 10%, DMSO can induce the formation of water pores in
biological membranes, which facilitates the replacement of intracellular water with the
cryoprotectant.[1][7]

o Toxicity: DMSO is known to be toxic to cells at temperatures above 4°C.[1][2] This toxicity is
a significant limiting factor, and it is recommended to remove DMSO from the cell
suspension as quickly as possible after thawing.[1] Even at low concentrations, DMSO can
alter gene expression and DNA methylation profiles.[1]

Glycerol:
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e Mechanism: Glycerol acts by helping the cell to retain water, which prevents excessive
dehydration caused by the concentration of extracellular solutes during freezing.[1][2] As a
kosmotropic agent, it forms strong hydrogen bonds with water, making it difficult for ice
crystals to form.[1][8]

o Toxicity: Glycerol is generally considered less toxic than DMSO.[1] However, at higher
concentrations, it can cause osmotic stress.[1][2] The slower penetration of glycerol into cells
can also lead to osmotic shock if not handled properly.[1]

Experimental Protocols

Below are generalized protocols for the cryopreservation of mammalian cells using DMSO or
glycerol. It is crucial to optimize these protocols for specific cell lines.

Cryopreservation Workflow
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Cell Preparation

Harvest Cells in Exponential Growth Phase

:

Centrifuge at 150 x g for 5 minutes

:

Resuspend Cell Pellet in Cold Growth Medium

Fregzing

Add Freezing Medium (with DMSO or Glycerol)

:

Equilibrate for 20-30 minutes (DMSO) or as optimized (Glycerol)

:

Controlled Rate Cooling (-1°C/min) to -80°C

:

Transfer to Liquid Nitrogen for Long-Term Storage

Thaying

Rapidly Thaw Vial in 37°C Water Bath

:

Dilute Cells in Pre-warmed Growth Medium

:

Centrifuge to Remove Cryoprotectant

:

Resuspend in Fresh Medium and Culture

Click to download full resolution via product page

Caption: General workflow for cell cryopreservation.
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Protocol 1: Cryopreservation with DMSO

Materials:

Cells in exponential growth phase

Complete growth medium

Fetal Bovine Serum (FBS)

Dimethyl Sulfoxide (DMSO), cell culture grade

Cryovials
Freezing Medium Preparation:

e Prepare a 2x freezing medium by mixing 20% DMSO with complete growth medium and 10-
20% FBS. It is critical to add DMSO to the medium before adding it to the cells to dissipate
the heat generated.[9]

Procedure:

o Harvest and Centrifuge: Harvest cells and centrifuge at 150 x g for 5 minutes to obtain a cell
pellet.[1]

o Resuspend Cells: Gently resuspend the cell pellet in cold complete growth medium. Perform
a viable cell count.

e Add Freezing Medium: Add an equal volume of the 2x freezing medium to the cell
suspension dropwise while gently agitating the tube. The final concentration will be 1x (e.g.,
10% DMSO).

» Aliquoting: Dispense the cell suspension into cryovials.

o Equilibration and Freezing: Allow the cells to equilibrate in the freezing medium for 20-30
minutes at room temperature.[9] Then, place the vials in a controlled-rate freezing container
and transfer to a -80°C freezer overnight.
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e Long-Term Storage: Transfer the vials to a liquid nitrogen tank for long-term storage.

Protocol 2: Cryopreservation with Glycerol

Materials:

Cells in exponential growth phase

Complete growth medium

Fetal Bovine Serum (FBS)

Glycerol, cell culture grade

Cryovials
Freezing Medium Preparation:

e Prepare a freezing medium consisting of complete growth medium, 10-20% FBS, and the
desired final concentration of glycerol (e.g., 10%).

Procedure:
e Harvest and Centrifuge: Follow the same procedure as for the DMSO protocol.
e Resuspend Cells: Follow the same procedure as for the DMSO protocol.

e Add Freezing Medium: Centrifuge the cells and resuspend the pellet in the freezing medium
at the desired cell concentration.

o Equilibration and Freezing: For some protocols using glycerol, a pre-incubation step at a
lower temperature (e.g., 2-8°C for 3-4 hours) before transferring to -80°C overnight may
improve viability.[1] Subsequently, transfer the vials to liquid nitrogen for long-term storage.

Thawing and Recovery Workflow
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Remove Vial from Liquid Nitrogen

Rapidly Thaw in 37°C Water Bath

:

Transfer to Sterile Tube

:

Slowly Add Pre-warmed Growth Medium

:

Centrifuge to Pellet Cells

:

Aspirate Supernatant Containing CPA

:

Resuspend Cell Pellet in Fresh Medium

Transfer to Culture Vessel

Click to download full resolution via product page

Caption: Step-by-step process for thawing cryopreserved cells.

Thawing Protocol:
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» Rapid Thawing: Quickly thaw the cryovial in a 37°C water bath until a small ice crystal

remains.

 Dilution: Transfer the cell suspension to a sterile centrifuge tube and slowly add pre-warmed
complete growth medium.

e Washing: Centrifuge the cells to pellet them and remove the supernatant containing the
cryoprotectant. If DMSO was used, it is particularly important to wash the cells to remove the
toxic agent.[9]

e Resuspension and Culture: Gently resuspend the cell pellet in fresh, pre-warmed growth
medium and transfer to a culture flask.

 Viability Assessment: Perform a viable cell count using a method such as trypan blue
exclusion to determine the success of the cryopreservation.

Conclusion

The selection of DMSO or glycerol as a cryoprotectant is a critical decision that can significantly
impact experimental outcomes. While DMSO is a highly effective and rapidly penetrating CPA,
its cellular toxicity is a major concern. Glycerol, on the other hand, is less toxic but may pose
challenges related to osmotic stress due to its slower penetration rate. As the experimental
data indicates, the optimal choice is highly dependent on the specific cell type and the duration
of storage. Therefore, it is imperative for researchers to empirically determine the most suitable
cryoprotectant and protocol for their unique cellular systems to ensure maximal post-thaw
viability and functional recovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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